N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Molecular Interactions and Receptor Binding
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound related to the structure of interest, has been investigated for its potent and selective antagonistic activity at the CB1 cannabinoid receptor. Research by Shim et al. (2002) utilized the AM1 molecular orbital method for conformational analysis, revealing insights into the molecular interactions of this compound with the CB1 receptor. This study contributes to understanding how structural variations in piperidine-based compounds can influence receptor binding and activity, which is relevant for designing receptor-targeted therapies (Shim et al., 2002).
Anticancer Properties
The synthesis and evaluation of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were conducted by Tiwari et al. (2017), showcasing the anticancer potential of thiadiazole scaffold-containing compounds. These novel compounds demonstrated promising in vitro anticancer activity against a panel of human cancer cell lines. The study highlights the role of the thiadiazole scaffold, closely related to the core structure of the compound , in mediating anticancer effects, emphasizing the scientific interest in exploring such compounds for therapeutic applications (Tiwari et al., 2017).
Synthesis and Chemical Properties
Research on the synthesis and properties of related compounds, such as the work by Takikawa et al. (1985), delves into the preparation of 3,5-disubstituted 1,2,4-thiadiazoles. These compounds were synthesized through oxidative dimerization of thioamides, showcasing a methodological approach to crafting thiadiazole derivatives. This research provides foundational knowledge on synthetic strategies and chemical reactivity, which is critical for the development of new compounds with potential research and therapeutic applications (Takikawa et al., 1985).
Drug Metabolism and Pharmacokinetics
The disposition and metabolism of SB-649868, a novel orexin receptor antagonist, were studied by Renzulli et al. (2011). While not the exact compound , this study provides insight into the metabolism and pharmacokinetic profiles of piperidine-based compounds. Understanding the metabolic pathways and elimination profiles of such compounds is essential for assessing their therapeutic potential and safety profiles (Renzulli et al., 2011).
Direcciones Futuras
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide”, is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S2/c1-19(2)25(22,23)20-7-5-11(6-8-20)10-16-15(21)12-3-4-13-14(9-12)18-24-17-13/h3-4,9,11H,5-8,10H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJNUKZHVHNMJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.